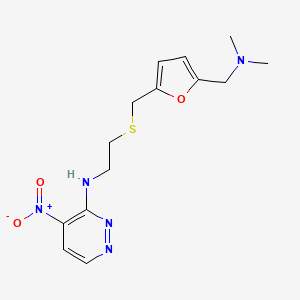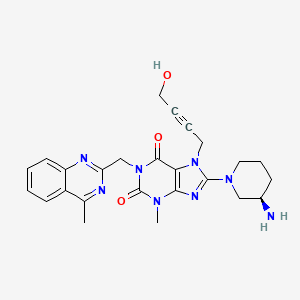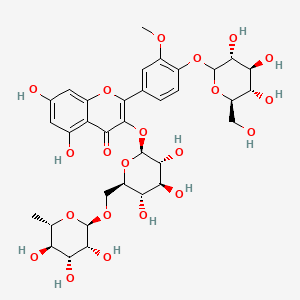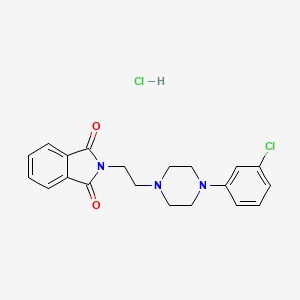![molecular formula C36H71N3O9S B12784827 1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid;2-hydroxy-N,N-bis(2-hydroxypropyl)propanimidamide CAS No. 69227-25-4](/img/structure/B12784827.png)
1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid;2-hydroxy-N,N-bis(2-hydroxypropyl)propanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid;2-hydroxy-N,N-bis(2-hydroxypropyl)propanimidamide is a complex organic compound with the molecular formula C36H71N3O9S and a molecular weight of 722.029 g/mol . This compound is known for its unique structure, which combines multiple functional groups, making it versatile for various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid;2-hydroxy-N,N-bis(2-hydroxypropyl)propanimidamide involves multiple steps. The primary synthetic route includes the reaction of 1-amino-2-propanol with dodecylbenzenesulfonic acid and bis(2-hydroxypropyl)amine under controlled conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure complete reaction and formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. The final product is then purified using techniques such as crystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid;2-hydroxy-N,N-bis(2-hydroxypropyl)propanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The sulfonic acid group can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield simpler alcohols or amines .
Scientific Research Applications
1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid;2-hydroxy-N,N-bis(2-hydroxypropyl)propanimidamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of cell membrane interactions and as a component in biochemical assays.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid;2-hydroxy-N,N-bis(2-hydroxypropyl)propanimidamide involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with proteins, enzymes, and cell membranes. These interactions can modulate biochemical pathways and cellular processes, making it useful in various applications .
Comparison with Similar Compounds
Similar Compounds
Diethanolisopropanolamine (DEIPA): Similar in structure but lacks the dodecylbenzenesulfonic acid group.
Bis(2-hydroxypropyl)amine: Shares the bis(2-hydroxypropyl)amino group but differs in other functional groups.
1-[Bis(2-hydroxyethyl)amino]propan-2-ol: Similar in having bis(hydroxyethyl)amino groups but lacks the dodecylbenzenesulfonic acid group.
Uniqueness
1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid;2-hydroxy-N,N-bis(2-hydroxypropyl)propanimidamide is unique due to its combination of hydroxyl, amino, and sulfonic acid groups, which provide it with distinct chemical and physical properties. This uniqueness makes it versatile for various applications in different fields .
Properties
CAS No. |
69227-25-4 |
|---|---|
Molecular Formula |
C36H71N3O9S |
Molecular Weight |
722.0 g/mol |
IUPAC Name |
1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid;2-hydroxy-N,N-bis(2-hydroxypropyl)propanimidamide |
InChI |
InChI=1S/C18H30O3S.C9H20N2O3.C9H21NO3/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;1-6(12)4-11(5-7(2)13)9(10)8(3)14;1-7(11)4-10(5-8(2)12)6-9(3)13/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);6-8,10,12-14H,4-5H2,1-3H3;7-9,11-13H,4-6H2,1-3H3 |
InChI Key |
NHJUTUFTRIVBHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CC(CN(CC(C)O)CC(C)O)O.CC(CN(CC(C)O)C(=N)C(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


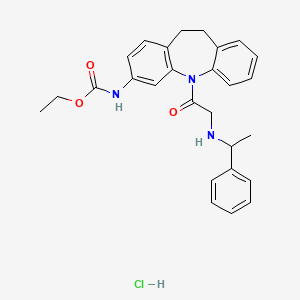


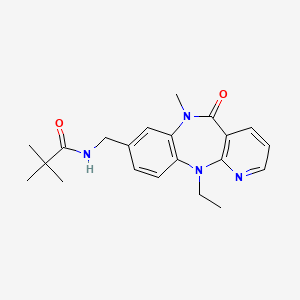
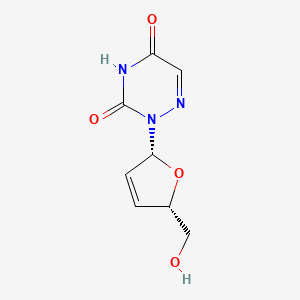
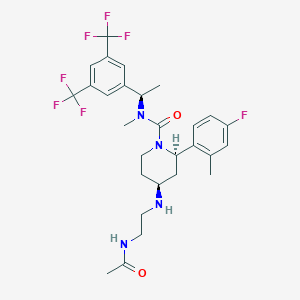
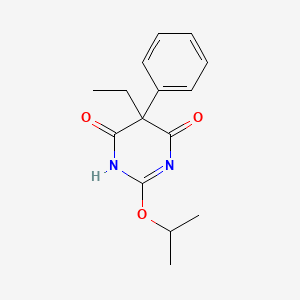
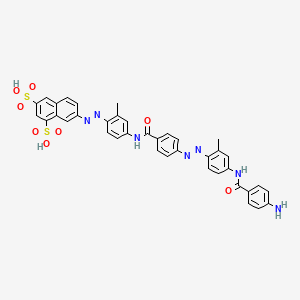
![2,2'-Dithiobis[N-(2-hydroxybutyl)benzamide]](/img/structure/B12784786.png)
